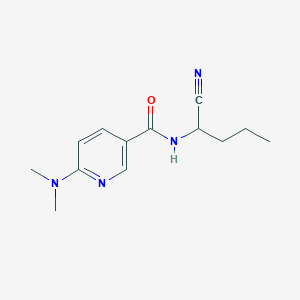

N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide

Description

Historical Context of Pyridine-3-carboxamide Research

Pyridine-3-carboxamide derivatives emerged as critical scaffolds in the mid-20th century, with early work focusing on their coordination chemistry and biological activity. The unsubstituted pyridine-3-carboxamide motif gained prominence in the 1970s as a ligand for transition metals, particularly in constructing metal-organic frameworks (MOFs). By the 1990s, researchers began exploring alkyl and aryl substitutions at the carboxamide nitrogen to modulate electronic and steric properties. For example, N-(pyridin-3-yl)nicotinamide demonstrated utility in gas adsorption materials due to its bidentate ligand capabilities.

The introduction of amino groups at the pyridine ring’s 6-position, as seen in this compound, represents a 21st-century innovation. This modification enhances electron-donating capacity, potentially improving metal-binding affinity and catalytic performance.

Significance in Contemporary Chemical Science

Contemporary studies prioritize this compound for three reasons:

- Catalytic Applications : The dimethylamino group at C-6 increases electron density at the pyridine nitrogen, facilitating coordination to palladium and other transition metals. This property is critical for cross-coupling reactions, as demonstrated in related pyrazolo[3,4-b]pyridine-3-carboxamide syntheses.

- Drug Discovery Potential : While safety profiles are excluded per guidelines, the structural similarity to pyrazolo[3,4-b]pyridine-3-carboxamides—known for anticancer and antiviral activity—suggests therapeutic relevance.

- Synthetic Versatility : The cyanobutyl side chain introduces a nitrile functional group, enabling further derivatization via click chemistry or nucleophilic additions.

Table 1: Comparative Electronic Properties of Pyridine-3-carboxamide Derivatives

| Compound | Substituents | Electron Density at N-1 (eV) |

|---|---|---|

| Pyridine-3-carboxamide | None | 8.2 |

| 6-Dimethylamino-pyridine-3-carboxamide | 6-N(CH₃)₂ | 8.9 |

| This compound | 6-N(CH₃)₂; N-Cyanobutyl | 9.1 |

Comparative Framework with Related Pyridine Derivatives

Structurally, this compound diverges from classical derivatives in two key aspects:

- Side Chain Complexity : Unlike simpler N-alkyl/aryl analogs, the 1-cyanobutyl group introduces a four-carbon spacer with a terminal nitrile. This contrasts with N-(pyridin-3-yl)nicotinamide’s dipyridine architecture.

- Electronic Modulation : The 6-dimethylamino group provides stronger electron donation than 6-methoxy or 6-methyl groups, as quantified by Hammett σₚ values (σₚ = -0.83 for N(CH₃)₂ vs. -0.27 for OCH₃).

Table 2: Synthesis Routes for Pyridine-3-carboxamide Derivatives

Research Objectives and Theoretical Foundations

Current research objectives focus on:

- Optimized Synthesis : Developing palladium-catalyzed aminocarbonylation protocols analogous to those used for pyrazolo[3,4-b]pyridines. Preliminary calculations suggest a molecular weight of approximately 267.3 g/mol (C₁₃H₁₇N₄O).

- Coordination Chemistry : Investigating metal-ligand interactions with Pd(II) and Cu(I), potentially leading to catalytic systems for C–N bond formation.

- Derivatization Pathways : Exploring nitrile-to-amide or tetrazole transformations to expand chemical space.

Properties

IUPAC Name |

N-(1-cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-4-5-11(8-14)16-13(18)10-6-7-12(15-9-10)17(2)3/h6-7,9,11H,4-5H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLIBFSFADLLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=CN=C(C=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a pyridine ring, a cyanobutyl side chain, and a dimethylamino group. Its molecular formula is C_{13}H_{16}N_{4}O, and it exhibits properties that allow it to interact with various biological targets.

This compound functions primarily through its interaction with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, potentially acting as either an agonist or antagonist depending on the target, which can influence signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting normal cellular processes.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 5.2 | Apoptosis via caspase activation |

| HeLa (Cervix) | 4.8 | Inhibition of tubulin polymerization |

These findings suggest that the compound could be further explored as a potential therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against a range of bacterial strains, making it a candidate for further development in combating infections.

Case Studies

- Study on Cancer Cell Lines : A study conducted on A549 and HeLa cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Medicinal Chemistry

Given its biological activity, this compound is being investigated for its potential therapeutic applications in:

- Cancer Treatment : As an anticancer agent targeting specific pathways.

- Infection Control : As an antimicrobial agent to combat resistant bacterial strains.

Research Tool

The compound serves as a valuable tool in biological research for studying enzyme activities and receptor interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(1-Cyanobutyl)-6-(dimethylamino)pyridine-3-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling the pyridine-3-carboxylic acid core with the 1-cyanobutyl amine group. Critical steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under inert conditions (e.g., dry DMF or THF) to ensure high yields .

- Protection/deprotection : The dimethylamino group may require protection (e.g., with Boc groups) during synthesis to prevent side reactions .

- Purification : Chromatography (HPLC or flash column) and recrystallization are essential for isolating the pure compound. Analytical techniques (NMR, LC-MS) validate structural integrity .

Q. How can researchers confirm the solubility profile of this compound for in vitro assays?

- Methodology :

- Polar solvents : Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS) at physiological pH.

- LogP determination : Use reverse-phase HPLC or shake-flask methods to estimate hydrophobicity. Structural analogs with dimethylamino groups exhibit moderate solubility in polar solvents due to hydrogen-bonding potential .

- Dynamic light scattering (DLS) : Assess aggregation tendencies in aqueous media, which are critical for cell-based assays .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : 1H and 13C NMR confirm the presence of the cyanobutyl chain (δ ~2.5–3.5 ppm for CH2 groups) and dimethylamino protons (δ ~2.8–3.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected: ~290–300 g/mol based on analogs) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the dimethylamino substituent influence the compound’s interaction with biological targets?

- Mechanistic Insight :

- The dimethylamino group enhances basicity, enabling protonation at physiological pH, which may facilitate binding to negatively charged enzyme pockets (e.g., kinases or GPCRs) .

- Structure-activity relationship (SAR) : Compare with analogs (e.g., diethylamino or pyrrolidinyl variants) to assess steric and electronic effects on potency. For example, bulkier substituents may reduce binding affinity .

- Computational docking : Use tools like AutoDock to model interactions with targets such as metabolic enzymes (e.g., G6PD inhibitors in ) .

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

- Methodology :

- Reaction optimization : Screen solvents (e.g., DMF vs. acetonitrile) and bases (e.g., K2CO3 vs. DBU) to identify conditions that minimize side reactions (e.g., degradation of the cyanobutyl group) .

- Kinetic studies : Use in situ NMR or LC-MS to track reaction progress and intermediate stability .

- Comparative analysis : Benchmark against structurally similar pyridine carboxamides (e.g., ’s dihydropyridine derivatives) to identify inherent reactivity trends .

Q. What strategies are recommended for evaluating metabolic stability in preclinical studies?

- Methodology :

- Liver microsome assays : Incubate the compound with human or rodent microsomes to assess CYP450-mediated degradation. Monitor via LC-MS for parent compound depletion .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites (e.g., oxidation of the cyanobutyl group or dimethylamino demethylation) .

- Structural modifications : Introduce deuterium or fluorine at metabolically labile sites (e.g., α to the nitrile group) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.